

Spectroscopic Profile of 8-Methoxy-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Methoxy-3-methylquinoline**

Cat. No.: **B156204**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **8-Methoxy-3-methylquinoline**. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.

While a complete, unified set of spectroscopic data for **8-Methoxy-3-methylquinoline** from a single source is not readily available in the public domain, this guide synthesizes relevant data from analogous compounds and provides standardized experimental protocols to aid in its empirical determination.

Spectroscopic Data Summary

The following tables present anticipated and observed spectral data for **8-Methoxy-3-methylquinoline** and its close structural analogs. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data

Data for a closely related compound, 2-chloro-3-ethynyl-8-methoxy quinoline, is provided as a reference for the expected chemical shifts in an 8-methoxyquinoline system.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-ethynyl	3.49	s	-
OCH ₃	4.06	s	-
H-7	7.10	d	7.5
H-5	7.34	d	8.1
H-6	7.47-7.52	m	-
H-4	8.30	s	-

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectral Data

Data for 2-chloro-3-ethynyl-8-methoxy quinoline is provided as a reference.

Carbon	Chemical Shift (δ , ppm)
OCH ₃	56.1
C-ethynyl	78.2, 84.1
C-7	109.7
C-5	118.8
C-4a	126.6
C-6	126.7
C-3	127.9
C-8a	130.8
C-4	142.5
C-2	145.0
C-8	155.8

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 3: IR Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

For aromatic compounds like **8-Methoxy-3-methylquinoline**, characteristic peaks are expected.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1600-1585	Aromatic C=C in-ring stretch
1500-1400	Aromatic C=C in-ring stretch
~1250	Aryl-O stretch (for methoxy group)
900-675	C-H out-of-plane ("oop") bending

Note: These are general ranges for aromatic compounds and may vary slightly for the specific molecule.[2]

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Interpretation
173	[M] ⁺ (Molecular Ion)
158	[M-CH ₃] ⁺
145	[M-CO] ⁺
130	[M-CH ₃ -CO] ⁺

Note: The molecular weight of **8-Methoxy-3-methylquinoline** is 173.19 g/mol . Fragmentation patterns for methoxyquinolines often involve the loss of a methyl radical followed by carbon

monoxide.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra of quinoline derivatives is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans are typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

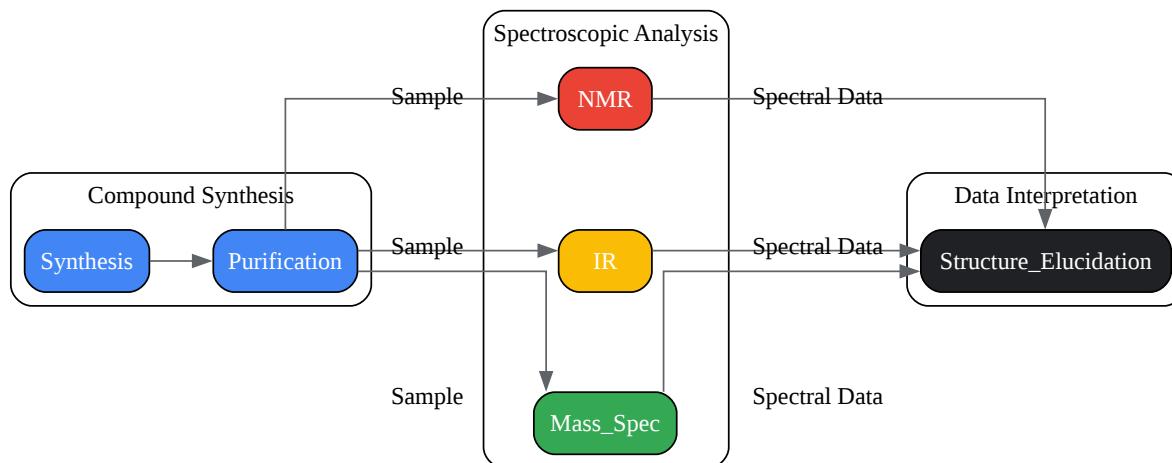
Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Data Visualization

To illustrate the general workflow of spectroscopic analysis for a chemical compound like **8-Methoxy-3-methylquinoline**, the following diagram is provided.



[Click to download full resolution via product page](#)

General workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 8-Methoxy-3-methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156204#spectroscopic-data-nmr-ir-mass-spec-of-8-methoxy-3-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com